molecular formula C23H17BrN6O3S B11664492 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11664492
M. Wt: 537.4 g/mol
InChI Key: FUBOHTVDNPBEAP-AFUMVMLFSA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This particular compound features a combination of bromophenyl, phenyl, triazole, sulfanyl, nitrophenyl, and acetohydrazide groups, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups can be introduced via a substitution reaction using bromobenzene and benzene derivatives.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction, often using thiourea or similar reagents.

    Formation of the Acetohydrazide Moiety: The acetohydrazide group is typically formed through a condensation reaction involving hydrazine and an acetic acid derivative.

    Final Coupling with the Nitrophenyl Group: The final step involves coupling the nitrophenyl group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound’s unique structure may offer specific interactions with biological targets.

Medicine

Medicinal chemistry applications include the development of new drugs. The compound’s triazole core is known for its bioactivity, and modifications to its structure can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is likely related to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting enzyme activity. The nitrophenyl group may participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
  • 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups. The presence of the bromophenyl group may confer unique electronic properties, while the nitrophenyl group can participate in specific chemical reactions. This combination of features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H17BrN6O3S

Molecular Weight

537.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17BrN6O3S/c24-18-10-8-17(9-11-18)22-27-28-23(29(22)19-4-2-1-3-5-19)34-15-21(31)26-25-14-16-6-12-20(13-7-16)30(32)33/h1-14H,15H2,(H,26,31)/b25-14+

InChI Key

FUBOHTVDNPBEAP-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br

Origin of Product

United States

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